4-(azepan-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(AZEPANE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with azepane and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable electrophile.
Sulfonylation of Azepane: Azepane can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The benzothiazole and sulfonylated azepane intermediates are then coupled with a benzamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the sulfonyl groups or the benzothiazole ring.
Substitution: The benzamide and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of new polymers or materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(MORPHOLINE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
- 4-(PIPERIDINE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Uniqueness
The presence of the azepane ring in 4-(AZEPANE-1-SULFONYL)-N-(6-SULFAMOYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE may confer unique steric and electronic properties compared to similar compounds with different cyclic amines. This could affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C20H22N4O5S3 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C20H22N4O5S3/c21-31(26,27)16-9-10-17-18(13-16)30-20(22-17)23-19(25)14-5-7-15(8-6-14)32(28,29)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H2,21,26,27)(H,22,23,25) |
InChI Key |
DQPJLWNYMMPBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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